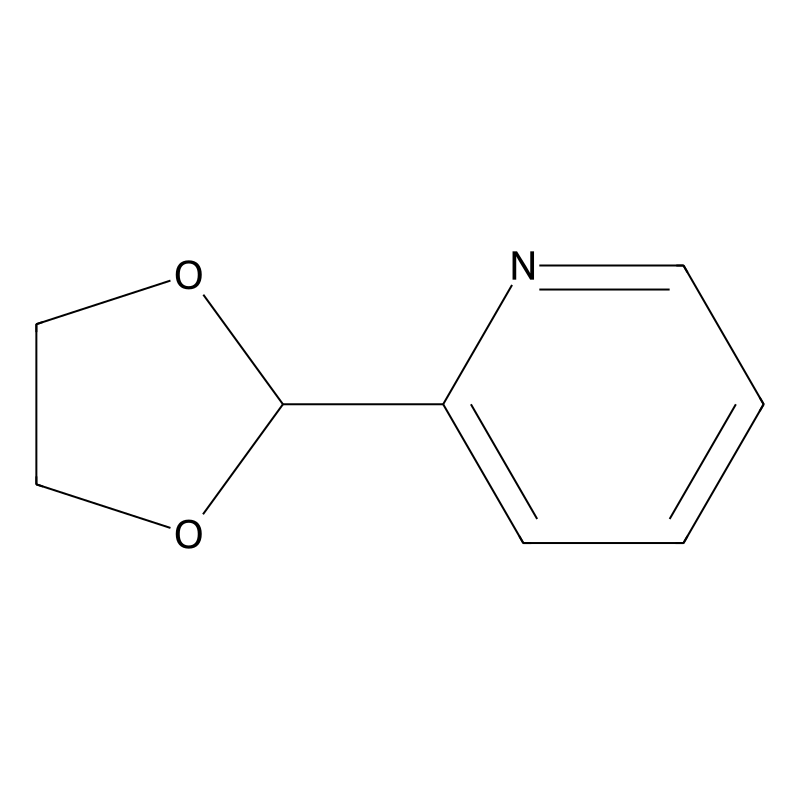

Pyridine-2-carbaldehyde ethylene acetal

Content Navigation

Synthesizing 2,3-disubstituted pyridines or bipyridine ligands using organolithium/Grignard reagents? Unprotected pyridine-2-carbaldehyde leads to undesired nucleophilic attack at the carbonyl. This ethylene acetal masks the aldehyde, ensuring stability under strong bases and enabling directed ortho-metalation at C3. • Inert to n-BuLi, s-BuLi, RMgX • Enables regioselective C-H activation for C3 functionalization • Critical for Ni(0)-catalyzed homocoupling to 2,2'-bipyridines. Reliable supply for multi-step synthesis.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

Pyridine-2-carbaldehyde ethylene acetal (CAS 5693-54-9) is the ethylene glycol-protected form of pyridine-2-carbaldehyde. This protection strategy serves a critical procurement and synthesis function: it masks the reactive aldehyde group, rendering it inert to nucleophiles and strong bases. This stability is essential for enabling multi-step synthetic sequences, particularly those involving organometallic reagents or requiring regioselective functionalization of the pyridine ring, which would be incompatible with the unprotected aldehyde.

Direct substitution with the unprotected precursor, pyridine-2-carbaldehyde, is functionally impractical for syntheses involving common organometallic reagents such as organolithiums (e.g., n-BuLi, s-BuLi) or Grignard reagents. These strong bases and nucleophiles will preferentially attack the electrophilic aldehyde carbonyl, leading to undesired side products and preventing reactions elsewhere on the pyridine scaffold. The acetal protection makes the 2-position group a stable, non-electrophilic directing group, enabling clean, regioselective C-H activation (metalation) at other positions on the ring—a reaction pathway that is completely inaccessible with the unprotected aldehyde. Therefore, for any process requiring the introduction of nucleophiles or the use of strong bases to functionalize the pyridine ring, the acetal is not an optional additive but a mandatory starting material.

References

- [1] Reactions of Grignard Reagents. Master Organic Chemistry. Published December 10, 2015.

- [2] De Aguirre, A., et al. Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. The Journal of Organic Chemistry, 67(7), 2418-2426 (2002).

- [3] Directed ortho metalation. Wikipedia.

- [4] Myers, A. G. et al. Directed Ortho Metalation. Myers Research Group, Harvard University.

Regioselective Synthesis via Directed Ortho-Metalation

The ethylene acetal group is a powerful Directed Metalation Group (DMG) that facilitates deprotonation exclusively at the C3 position of the pyridine ring using organolithium bases. This enables subsequent functionalization with high regioselectivity. For instance, the related oxazoline DMG (a structurally similar directing group) on a pyridine ring directs lithiation to the adjacent ortho position with near-quantitative efficiency, followed by trapping with an electrophile to yield the desired product in ~100% yield. In contrast, unprotected pyridine-2-carbaldehyde would be immediately attacked by the organolithium base, preventing the desired ortho-metalation entirely.

| Evidence Dimension | Yield of Regioselective C3-Functionalization |

| Target Compound Data | Enables near-quantitative C3 lithiation, leading to product yields of ~100% (inferred from analogous DMGs). |

| Comparator Or Baseline | Pyridine-2-carbaldehyde (unprotected): 0% yield of C3-functionalized product; undergoes rapid, non-selective nucleophilic attack at the aldehyde. |

| Quantified Difference | Qualitatively enables a reaction pathway that is otherwise completely blocked. |

| Conditions | Treatment with n-BuLi or s-BuLi in THF, typically at -78 °C, followed by quenching with an electrophile (e.g., MeI). |

This allows for the precise and efficient construction of complex 2,3-disubstituted pyridine derivatives, which are critical building blocks for pharmaceuticals and specialized ligands.

Ni(0)-Catalyzed Homocoupling for Bipyridine Ligands

In the synthesis of advanced ligands, this acetal serves as a stable precursor to a chloro-pyridine intermediate, which is then used in high-yield coupling reactions. For example, a chiral bipyridine ligand was synthesized by first converting a pyridine precursor containing a protected aldehyde into a chloropyridine derivative. This intermediate then underwent a Nickel(0)-catalyzed homocoupling reaction [using NiCl2, Ph3P, Zn] to form the symmetrical 2,2'-bipyridine scaffold in 50% yield. Using the unprotected pyridine-2-carbaldehyde under these reductive, metal-catalyzed conditions would be unfeasible due to the reactivity of the aldehyde group with the low-valent metal and organometallic intermediates.

| Evidence Dimension | Yield in Ni(0)-Catalyzed Homocoupling |

| Target Compound Data | Enables a multi-step route where the key coupling step proceeds in 50% yield. |

| Comparator Or Baseline | Pyridine-2-carbaldehyde: Incompatible with Ni(0)/Zn coupling conditions, preventing the formation of the desired bipyridine product. |

| Quantified Difference | Makes the synthesis of the target bipyridine ligand possible, whereas the unprotected aldehyde would fail. |

| Conditions | NiCl2, Ph3P, Zn, DMF at 60 °C for 18 hours. |

This compound is a key procurement choice for manufacturing symmetrical bipyridine ligands used in catalysis and materials science, where process compatibility and final yield are critical.

Pharmaceutical Intermediate Synthesis

Where a 2,3-disubstituted pyridine core is required, this compound is the correct starting material. Its ability to undergo clean directed ortho-metalation at the C3 position allows for the introduction of a second substituent with high precision, a critical step in building complex, biologically active molecules.

Bipyridine Ligand Building Block

This acetal is a key intermediate in multi-step syntheses of 2,2'-bipyridine ligands. Its stability to organometallic and coupling conditions allows for the construction of the bipyridine backbone through reactions like Ni(0)-catalyzed homocoupling, which would be incompatible with an unprotected aldehyde.

Stepwise Pyridine Functionalization for Materials

In the development of polymers, dyes, or coordination complexes, where functional groups must be added in a specific order, this compound provides essential process control. The acetal group protects the future aldehyde site while other transformations are performed on the pyridine ring, ensuring the final product has the intended structure and properties.

References

- [1] Myers, A. G. et al. Directed Ortho Metalation. Myers Research Group, Harvard University.

- [2] Malkov, A. V., et al. Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Catalysis. The Journal of Organic Chemistry, 66(12), 4218-4233 (2001).

XLogP3

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types